AZD4547
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Overview
Description
AZD4547 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.
The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
AZD4547 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
AZD4547 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: A compound with a similar benzamide structure but different functional groups.
4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different substituents.
Uniqueness
AZD4547 is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32) |
InChI Key |
VRQMAABPASPXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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